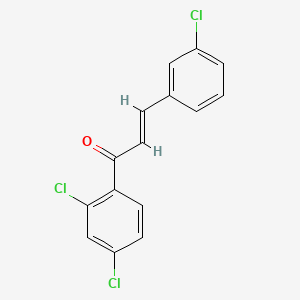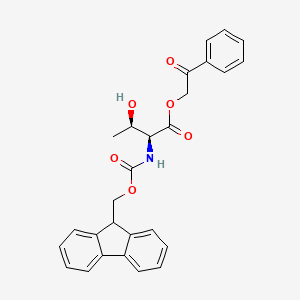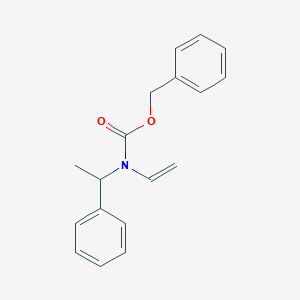
Ethyl 4,5-diethoxy-2-nitrobenzoate
描述
Ethyl 4,5-diethoxy-2-nitrobenzoate is an organic compound with the molecular formula C13H17NO6 It is a derivative of benzoic acid, characterized by the presence of ethoxy groups at the 4 and 5 positions and a nitro group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate typically involves the nitration of ethyl 4,5-diethoxybenzoate. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 2 position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4,5-diethoxy-2-nitrobenzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4,5-diethoxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-Diethoxy-2-nitrobenzoic acid.
科学研究应用
Ethyl 4,5-diethoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer activities. The nitro group is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.
Industry: It is used in the development of dyes and pigments. The nitro and ethoxy groups contribute to the chromophoric properties, making it useful in the production of colorants.
作用机制
The mechanism of action of Ethyl 4,5-diethoxy-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
Ethyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 4,5-diethoxy-2-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3,4-dimethoxy-6-nitrobenzoate: Similar nitrobenzoate derivative with different substitution pattern.
Uniqueness
This compound is unique due to the presence of ethoxy groups at the 4 and 5 positions, which can influence its chemical reactivity and physical properties. The combination of these groups with the nitro functionality provides a distinct profile that can be exploited in various chemical and biological applications.
属性
IUPAC Name |
ethyl 4,5-diethoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZGXHBCQPYMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

